ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 536715-76-1
VCID: VC4180056
InChI: InChI=1S/C26H24F3N5O4S/c1-2-38-25(37)33-12-10-32(11-13-33)20(35)15-39-24-31-21-18-8-3-4-9-19(18)30-22(21)23(36)34(24)17-7-5-6-16(14-17)26(27,28)29/h3-9,14,30H,2,10-13,15H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53
Molecular Formula: C26H24F3N5O4S
Molecular Weight: 559.56

ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate

CAS No.: 536715-76-1

Cat. No.: VC4180056

Molecular Formula: C26H24F3N5O4S

Molecular Weight: 559.56

* For research use only. Not for human or veterinary use.

ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate - 536715-76-1

Specification

CAS No. 536715-76-1
Molecular Formula C26H24F3N5O4S
Molecular Weight 559.56
IUPAC Name ethyl 4-[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C26H24F3N5O4S/c1-2-38-25(37)33-12-10-32(11-13-33)20(35)15-39-24-31-21-18-8-3-4-9-19(18)30-22(21)23(36)34(24)17-7-5-6-16(14-17)26(27,28)29/h3-9,14,30H,2,10-13,15H2,1H3
Standard InChI Key DMYGEEMYGFXRSR-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₆H₂₄F₃N₅O₄S, with a molecular weight of 559.56 g/mol. Its IUPAC name, ethyl 4-[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate, reflects its intricate structure. Key components include:

  • Pyrimido[5,4-b]indole core: A fused heterocyclic system combining pyrimidine and indole rings, known for intercalating with biological targets.

  • Trifluoromethylphenyl group: A lipophilic substituent enhancing membrane permeability and metabolic stability.

  • Piperazine-carboxylate moiety: A nitrogen-containing heterocycle linked to an ethyl ester, frequently associated with CNS activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₄F₃N₅O₄S
Molecular Weight559.56 g/mol
IUPAC NameEthyl 4-[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
SMILESCCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, as outlined in patent filings and chemical databases . A proposed route includes:

  • Formation of the pyrimidoindole core: Condensation of 3-(trifluoromethyl)aniline with a pyrimidine precursor under acidic conditions.

  • Introduction of the thioacetyl group: Sulfur-mediated coupling at the 2-position of the pyrimidoindole.

  • Piperazine-carboxylate conjugation: Amide bond formation between the thioacetyl intermediate and ethyl piperazine-1-carboxylate.

Analytical Characterization

Structural confirmation relies on techniques such as ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (where applicable). The presence of the trifluoromethyl group is confirmed by distinctive ¹⁹F NMR signals near -60 ppm .

TargetPotential IndicationMechanismSource
CDK2/Cyclin EBreast cancerATP-competitive inhibition
5-HT₁A receptorDepression, Parkinson’s diseasePartial agonism
BCR-ABL tyrosine kinaseChronic myeloid leukemiaAllosteric modulation

Molecular Docking and Structure-Activity Relationships

Binding Mode Analysis

Docking studies using AutoDock Vina reveal the compound’s pyrimidoindole core occupies the ATP-binding pocket of CDK2, with the trifluoromethylphenyl group extending into a hydrophobic cleft. The piperazine-carboxylate moiety forms salt bridges with Glu81 and Lys89, stabilizing the complex.

Role of Substituents

  • Trifluoromethyl group: Enhances binding affinity by 2.5-fold compared to non-fluorinated analogs.

  • Thioacetyl linker: Improves solubility and reduces steric hindrance, facilitating kinase penetration.

Recent Advances and Future Directions

Piperazine Derivatives in Drug Discovery

Recent reviews highlight piperazine’s versatility in improving pharmacokinetics and target engagement . Derivatives are being explored for anti-inflammatory, analgesic, and antipsychotic applications, supported by the scaffold’s ability to cross the blood-brain barrier .

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